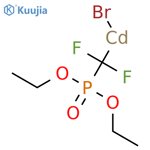

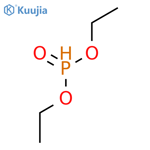

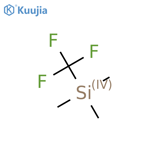

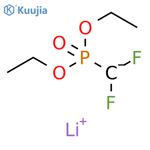

Monofluorophosphonates as phosphate mimics in bioorganic chemistry: a comparative study of CH2-, CHF- and CF2-phosphonate analogs of sn-glycerol-3-phosphate as substrates for sn-glycerol-3-phosphate dehydrogenase

,

Journal of the Chemical Society,

1995,

(7),

719-20